molecular formula C11H14N2S B2777427 2-(sec-butylthio)-1H-benzo[d]imidazole CAS No. 75080-16-9

2-(sec-butylthio)-1H-benzo[d]imidazole

Cat. No.: B2777427
CAS No.: 75080-16-9
M. Wt: 206.31
InChI Key: DBVGJJQFZVPHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(sec-butylthio)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are widely used in medicinal chemistry. The presence of the sec-butylthio group in this compound adds unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-butylthio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with sec-butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The use of environmentally benign solvents and catalysts is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(sec-butylthio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the sec-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the benzimidazole ring or the sec-butylthio group.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(sec-butylthio)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1H-benzo[d]imidazole
  • 2-ethyl-1H-benzo[d]imidazole
  • 2-propyl-1H-benzo[d]imidazole

Uniqueness

2-(sec-butylthio)-1H-benzo[d]imidazole is unique due to the presence of the sec-butylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and binding affinity, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-3-8(2)14-11-12-9-6-4-5-7-10(9)13-11/h4-8H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVGJJQFZVPHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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